2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, or 2C-P, is an analog of the psychedelic phenethylamine 2,5-dimethoxy-4-methylamphetamine (DOM). It is a synthetic compound that has been studied in the laboratory for its potential as a therapeutic agent and has been used in some research experiments. The purpose of
Scientific Research Applications
Synthesis and Alpha-Adrenoceptors Affinity
The synthesis of various 1,4-substituted piperazine derivatives, including 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, revealed significant affinity towards alpha 1- and alpha 2-receptors. These compounds, especially those with a 1-(o-methoxyphenyl)piperazine moiety, demonstrated strong alpha 1-adrenoceptor antagonistic properties, suggesting their potential in developing alpha-adrenoceptor targeting drugs (Marona et al., 2011).
Novel Derivatives for Psychopharmacological Applications
A novel series of compounds, including variants of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and evaluated for antidepressant and antianxiety activities. This study illustrates the versatility of piperazine derivatives in developing new psychopharmacological agents (Kumar et al., 2017).
Antimycobacterial Assay of Xanthone Derivatives
Certain xanthone derivatives, incorporating elements like 2-(2-(4-(2-(4-chloro-3-methylphenoxy)ethyl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one, demonstrated high inhibition rates against M. tuberculosis. This research provides insights into the potential of piperazine-based compounds in antimycobacterial therapies (Szkaradek et al., 2008).
Synthesis and Anti-Bone Cancer Activity
A heterocyclic compound incorporating piperazine, specifically 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, showed promising in vitro anticancer activities against human bone cancer cell lines. This highlights the potential of piperazine derivatives in cancer therapy (Lv et al., 2019).
properties
IUPAC Name |
2-(2-chloro-4-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-10-3-4-13(12(15)9-10)19-11(2)14(18)17-7-5-16-6-8-17;/h3-4,9,11,16H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPZSKMIBKLIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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